1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine
Description
1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a synthetic piperidine derivative featuring dual sulfonyl groups attached to aromatic rings. Its molecular formula is C₁₉H₁₈ClFNO₄S₂, with a molecular weight of 449.93 g/mol. The compound’s structure includes a 5-chloro-2-methylphenyl group and a 4-fluorophenyl moiety, both linked via sulfonyl bridges to the piperidine core.
Synthesis:
The compound is synthesized through a multi-step process involving:
Reaction of 4-piperidone with 5-chloro-2-methylbenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine).
Purification via recrystallization or chromatography to achieve high purity .
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO4S2/c1-13-2-3-14(19)12-18(13)27(24,25)21-10-8-17(9-11-21)26(22,23)16-6-4-15(20)5-7-16/h2-7,12,17H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCDLDIMRUPAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the sulfonyl groups through sulfonylation reactions. The reaction conditions often require the use of strong acids or bases to facilitate the sulfonylation process. For example, chlorosulfonic acid can be used to introduce the sulfonyl group onto the aromatic ring, followed by a coupling reaction with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The sulfonyl groups and aromatic rings can facilitate binding to these targets, potentially leading to inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its dual sulfonyl groups and halogen substitutions , which distinguish it from structurally related molecules. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogs
Key Findings:
Halogen Effects: The chloro and fluoro substituents in the target compound enhance electrophilicity and target binding compared to non-halogenated analogs (e.g., methoxy or methyl groups) . Bromine or iodine substitutions (e.g., in 1-((2-bromophenyl)sulfonyl) derivatives) increase molecular weight but may reduce bioavailability .
Sulfonyl Group Impact: Dual sulfonyl groups improve hydrogen bonding with biological targets (e.g., enzymes like COX-2) compared to mono-sulfonyl or triazole-containing analogs . Replacement of one sulfonyl group with an oxadiazole (as in ) shifts activity toward antimicrobial rather than anti-inflammatory effects .
Biological Activity Trends :
- Compounds with fluorine (e.g., 4-fluorophenyl) show higher anti-inflammatory activity due to enhanced electron-withdrawing effects and metabolic stability .
- Methoxy or methyl groups (e.g., ) improve lipophilicity but may reduce specificity for inflammatory targets .
Biological Activity
1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including anti-inflammatory properties, interactions with biological targets, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a piperidine ring with sulfonyl groups attached to aromatic rings, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is . The structural characteristics include:
- Piperidine Core : Provides a basic framework for biological interactions.
- Sulfonyl Groups : Enhance solubility and potential interactions with enzymes and receptors.
Anti-Inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its potential application in treating inflammatory diseases.
Interaction with Biological Targets
The compound's sulfonamide functionality allows it to interact with various biological targets, including:
- Enzymes : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptors : Possible modulation of receptor activity related to pain and inflammation.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against several bacterial strains, indicating its antimicrobial properties. The minimum inhibitory concentration (MIC) values were evaluated, showcasing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.30 | Bactericidal |
| Pseudomonas aeruginosa | 0.50 | Bacteriostatic |
Case Studies
Several case studies highlight the compound's therapeutic potential:
- Study on Inflammation : A study demonstrated that treatment with the compound significantly reduced inflammatory markers in a murine model of arthritis, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : Another study reported that the compound exhibited bactericidal activity against resistant strains of bacteria, suggesting its relevance in tackling antibiotic resistance.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Nitric Oxide Synthase : Reducing nitric oxide production may alleviate inflammation.
- Binding to Enzymatic Targets : The sulfonamide group can facilitate binding to specific enzymes, inhibiting their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
